[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
Overview
Description
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid typically involves the formation of the piperidine ring followed by functionalization. One common method is the hydrogenation of pyridine derivatives to form piperidine, which can then be further modified . Another approach involves cyclization reactions where precursors undergo intramolecular reactions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine or its derivatives under high pressure and temperature conditions . The use of catalysts such as palladium or platinum on carbon is common in these processes .
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the piperidine ring to a piperidone derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can yield piperidone derivatives, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid involves its interaction with molecular targets in the body. For instance, piperidine derivatives can bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, they may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(1-Methyl-4-piperidinyl)piperazine
- N-arylsulfonyl tryptamine derivatives
Uniqueness
[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and therapeutic applications that may not be possible with other piperidine derivatives .
Properties
IUPAC Name |
2-[methyl-(1-methylpiperidin-4-yl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-8(4-6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKJDWQPSADLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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